

Application Notes: Calcium Sulfate as a Setting Accelerator in Cementitious Materials

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Compound of Interest

Compound Name: Calcium sulfate

Cat. No.: B1196961

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Introduction

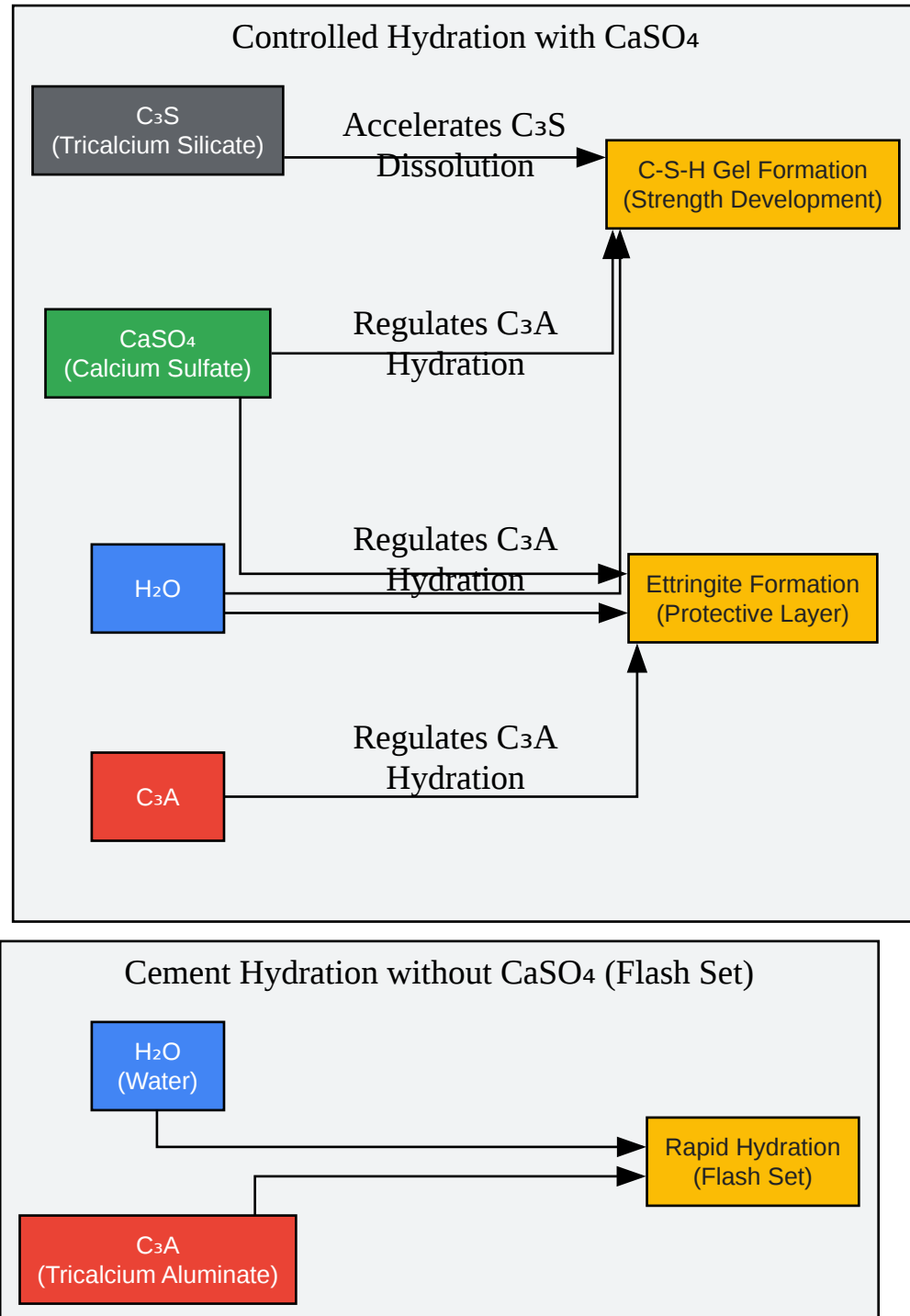
Calcium sulfate is a critical component in modern Portland cement formulations, primarily added to control the setting time and enhance strength development.[1] While commonly known as a set retarder for the rapid reaction of tricalcium aluminate (C_3A), its various forms can act as accelerators for the overall hydration process, particularly influencing the hardening and early strength gain of the cementitious matrix. The effectiveness of **calcium sulfate** depends on its crystalline form, dosage, and the specific chemistry of the cement clinker.[2] This document provides detailed application notes on the mechanism, effects, and experimental evaluation of **calcium sulfate** in cementitious systems.

Mechanism of Action

The primary role of **calcium sulfate** is to regulate the hydration of tricalcium aluminate (C_3A). In the absence of **calcium sulfate**, C_3A reacts almost instantaneously with water, a phenomenon known as "flash set," which prevents practical application. When **calcium sulfate** is introduced, it reacts with C_3A and water to form a layer of ettringite (calcium sulfoaluminate hydrate) on the surface of the C_3A particles. This ettringite barrier is less permeable to water, thus slowing down the C_3A hydration to a controllable rate.

Beyond preventing flash set, **calcium sulfate** influences the hydration of tricalcium silicate (C_3S), the primary strength-contributing phase in Portland cement. The presence of sulfate ions in the pore solution can accelerate the dissolution of C_3S , leading to a faster precipitation of calcium silicate hydrate (C-S-H) gel, which is the main binding agent in hardened cement

paste.[1][3] This acceleration of C-S-H formation contributes to a shorter setting time and higher early-age strength.[3]



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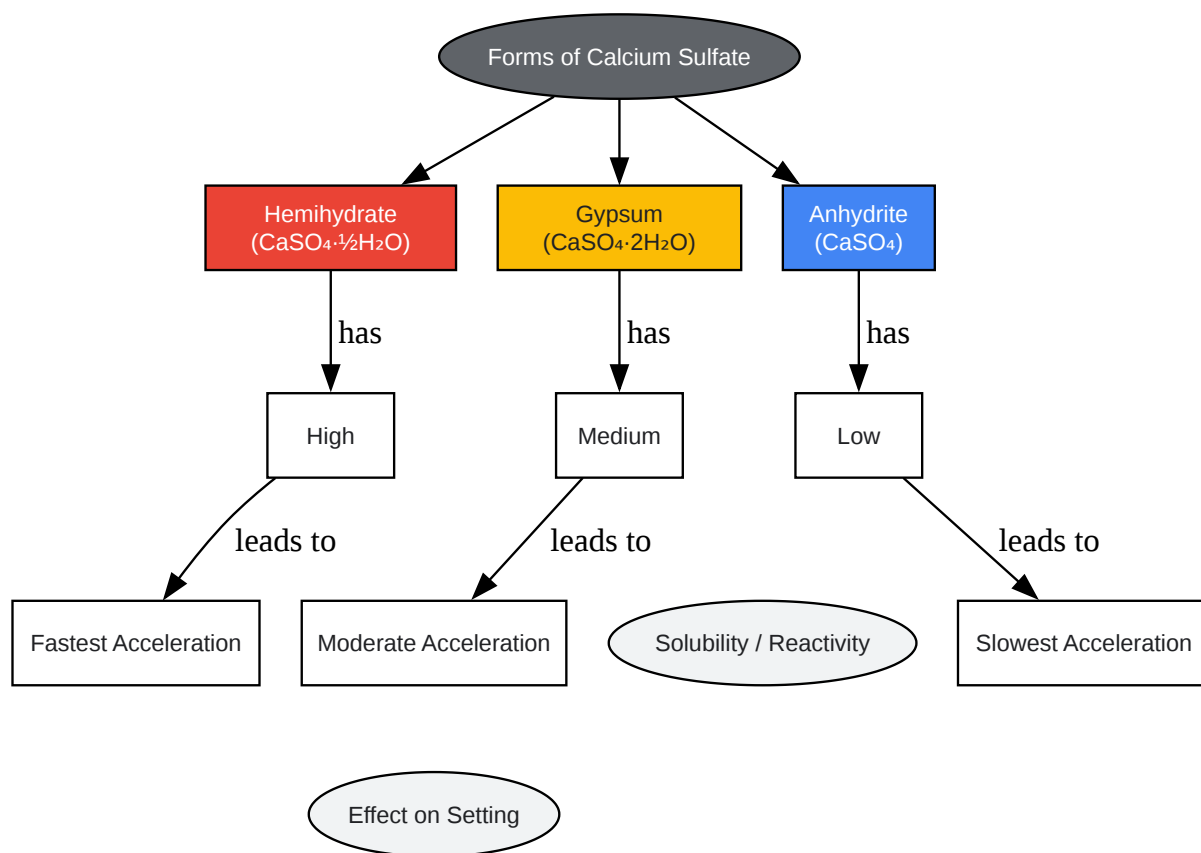
Caption: Cement hydration pathways with and without **calcium sulfate**.

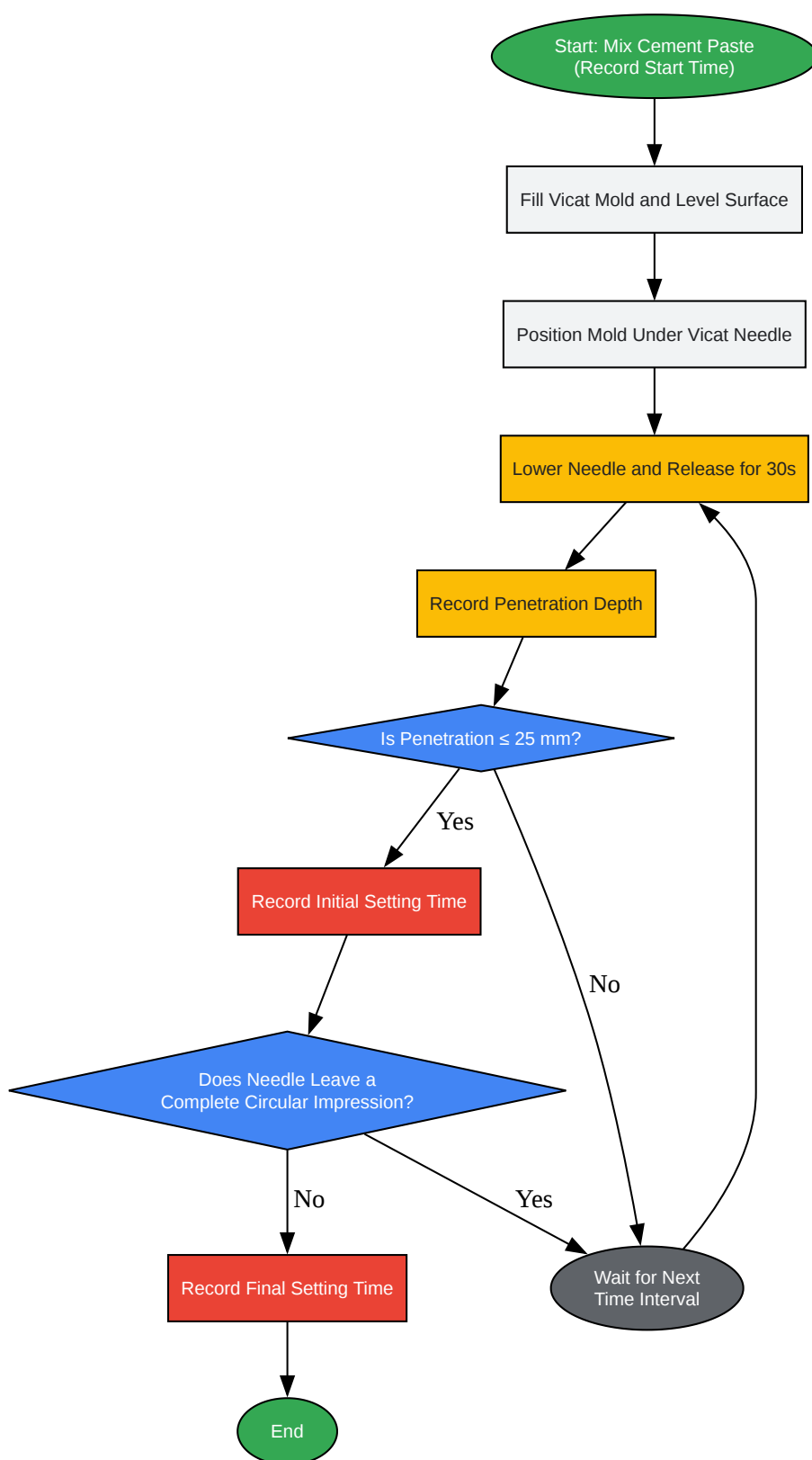
Forms of **Calcium Sulfate**

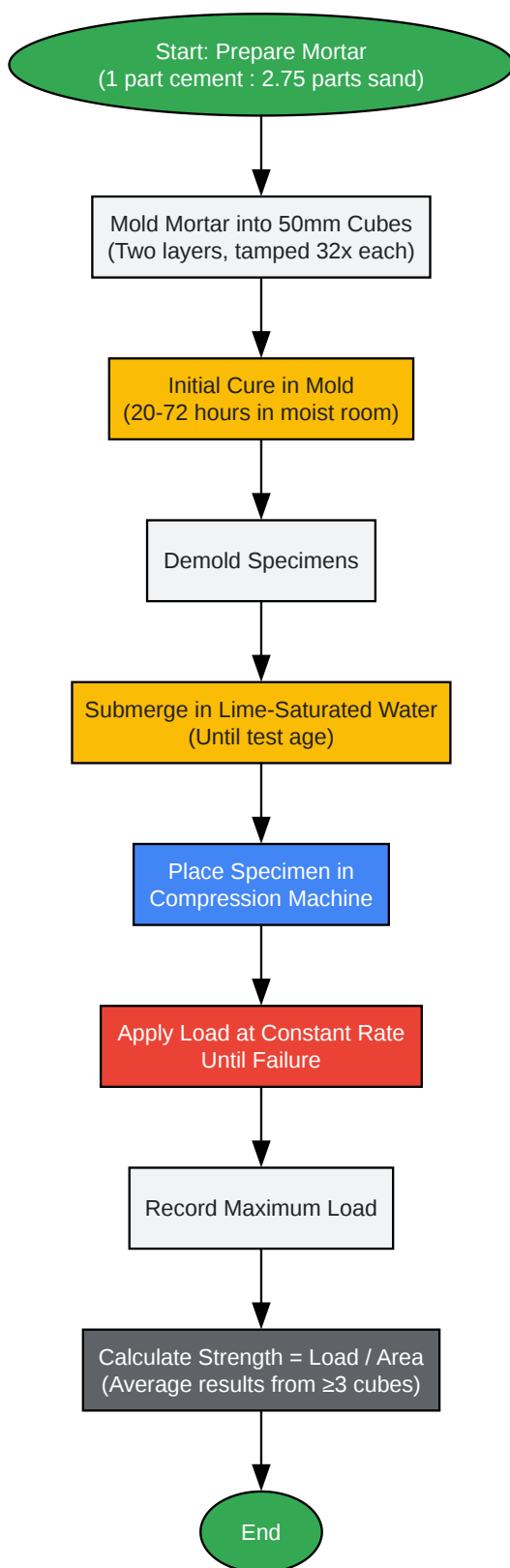
The reactivity of **calcium sulfate** is governed by its hydration state, which determines its solubility. The three common forms used in cement are:

- Gypsum (Dihydrate - $\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$): The most common form added to cement clinker during grinding.[1]
- Hemihydrate (Bassanite - $\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$): More soluble than gypsum. It can be formed from the dehydration of gypsum if temperatures in the grinding mill are high.[1][4] Its higher solubility leads to a more rapid supply of sulfate ions.
- Anhydrite (Anhydrous - CaSO_4): The least soluble form. Its dissolution kinetics are much slower, making it less effective for accelerating early hydration compared to gypsum or hemihydrate.[5]

More reactive forms like hemihydrate are more effective at promoting the early dissolution of cement phases and accelerating setting.[5]







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